molecular formula C11H11N3O B8422753 2-Amino-3-methyl-6-phenyl-4-pyrimidinone

2-Amino-3-methyl-6-phenyl-4-pyrimidinone

Cat. No.: B8422753
M. Wt: 201.22 g/mol
InChI Key: YSIQOXUHLACNPW-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-6-phenyl-4-pyrimidinone is a chemical compound of interest in pharmaceutical and organic chemistry research. It belongs to the 6-aryl-4(3H)-pyrimidinone class of compounds, which have been extensively studied for their diverse biological activities . Members of this pyrimidinone family are recognized in scientific literature as small-molecule biological response modifiers, with some derivatives demonstrating significant antitumor efficacy and the ability to induce interferon in preclinical models . The core pyrimidinone structure is a subject of ongoing research in medicinal chemistry, particularly in the development of novel serine protease inhibitors and the exploration of structure-activity relationships . This product is provided for research purposes to support investigations in these and other areas. Researchers value this compound for its potential applications in immune response studies and anticancer agent development. This compound is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

2-amino-3-methyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C11H11N3O/c1-14-10(15)7-9(13-11(14)12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13)

InChI Key

YSIQOXUHLACNPW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N=C1N)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-Amino-3-methyl-6-phenyl-4-pyrimidinone and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Potential Applications
This compound 2-NH₂, 3-CH₃, 6-Ph C₁₁H₁₁N₃O 201.23 g/mol High lipophilicity (phenyl), moderate steric hindrance (methyl) Pharmaceutical intermediates
6-Amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone 2-(2-methylbenzylthio), 6-NH₂ C₁₂H₁₃N₃OS 255.32 g/mol Thioether group enhances stability; 2-methylbenzyl increases bulk Antimicrobial agents
4-Amino-2-(methylthio)-6-pyrimidinol 2-SCH₃, 4-NH₂, 6-OH C₅H₇N₃OS 157.19 g/mol Polar hydroxyl group improves solubility; methylthio modulates reactivity Antioxidant research
5-Amino-2-ethyl-6-(2-hydroxyphenyl)-3H-pyrimidin-4-one 2-C₂H₅, 5-NH₂, 6-(2-hydroxyphenyl) C₁₂H₁₃N₃O₂ 231.25 g/mol Hydroxyl group enables hydrogen bonding; ethyl enhances hydrophobic interactions Enzyme inhibition studies
6-Amino-2-(5-nitropyridin-2-ylsulfanyl)-3H-pyrimidin-4-one 2-(5-nitropyridinylsulfanyl), 6-NH₂ C₉H₆N₆O₃S 278.25 g/mol Nitro group confers electron-withdrawing effects; sulfanyl enhances reactivity Anticancer research

Pharmacological Potential

  • Antimicrobial Activity : Thioether-containing derivatives like have demonstrated antimicrobial properties, likely due to their ability to disrupt bacterial membranes .
  • Antioxidant Effects : The hydroxyl group in and may contribute to radical-scavenging activity, a feature absent in the target compound .

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis is less complex compared to derivatives like , which require nitration and sulfanyl group introduction .
  • Thermal Stability : Methyl and phenyl substituents in the target compound enhance thermal stability relative to hydroxyl-containing analogs (e.g., ) .

Preparation Methods

Cyclocondensation of β-Keto Esters with Guanidine Derivatives

A foundational approach involves cyclocondensation reactions between β-keto esters and guanidine or its derivatives. For example, ethyl acetoacetate reacts with guanidine carbonate in ethanol-toluene under reflux to form 2-amino-6-methyl-4(3H)-pyrimidinone . Adapting this method, substitution of ethyl acetoacetate with phenyl-containing β-keto esters (e.g., ethyl benzoylacetate) enables incorporation of the phenyl group at position 6. Subsequent methylation at position 3 introduces the methyl substituent.

Key steps :

  • Ring formation : Benzamidine hydrochloride reacts with β-keto esters (e.g., ethyl acetoacetate) in basic ethanol to yield 2-amino-6-phenyl-4-pyrimidinone .

  • N-Methylation : The intermediate is treated with methyl iodide (CH₃I) in ethanol containing potassium hydroxide (KOH) at reflux, achieving 74% yield of the target compound .

Reaction conditions :

  • Temperature: 70–80°C (reflux)

  • Solvent: Ethanol

  • Base: KOH or sodium methoxide (NaOMe)

Direct alkylation of preformed pyrimidinones is a widely cited industrial method. For instance, 2-amino-6-phenyl-4-pyrimidinone undergoes N-methylation using methyl iodide in the presence of KOH:

Procedure :

  • Substrate : 2-Amino-6-phenyl-4-pyrimidinone (8.95 mM)

  • Alkylating agent : Methyl iodide (18.2 g, 0.129 M)

  • Base : KOH (57 mM) in ethanol

  • Conditions : Reflux for 5 hours, followed by aqueous workup.

  • Yield : 74% after recrystallization from methanol/diethyl ether.

Critical parameters :

  • Excess methyl iodide ensures complete methylation.

  • Sodium iodide (NaI) may be added as a catalyst to enhance reactivity .

Bromination and Functional Group Interconversion

Halogenation at position 5 provides intermediates for further functionalization. For example, bromination of 2-amino-3-methyl-6-phenyl-4-pyrimidinone with bromine (Br₂) in acetic acid yields 5-bromo derivatives, which can undergo Suzuki couplings or nucleophilic substitutions .

Bromination protocol :

  • Substrate : this compound (1.8 g, 8.95 mM)

  • Reagent : Br₂ (1.64 g, 10.3 mM) in glacial acetic acid (40 mL)

  • Conditions : Stirring at ambient temperature for 18 hours.

  • Yield : 40–64% (dependent on stoichiometry).

Comparative Analysis of Synthetic Routes

Method Starting Materials Reagents/Conditions Yield Reference
CyclocondensationEthyl acetoacetate, benzamidineKOH, ethanol, reflux65–75%
Direct Alkylation2-Amino-6-phenyl-4-pyrimidinoneCH₃I, KOH, ethanol, reflux74%
BrominationThis compoundBr₂, CH₃COOH, rt40–64%

Industrial and Laboratory Considerations

  • Scalability : Direct alkylation is preferred for large-scale synthesis due to straightforward purification and high yields .

  • Cost : Benzamidine and methyl iodide are cost-effective reagents, making cyclocondensation economically viable .

  • Safety : Bromination requires handling corrosive reagents (Br₂) in fume hoods .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-methyl-6-phenyl-4-pyrimidinone, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via reductive amination or oxidation of precursor alcohols. For example, Dess-Martin periodinane (DMP) efficiently oxidizes methanol derivatives to aldehydes (91% yield), which are then subjected to reductive amination with aryl amines using sodium cyanoborohydride at pH 6 . Intermediates are characterized via IR (e.g., C=O stretches at 1680–1700 cm⁻¹), ¹H/¹³C NMR (confirming methyl and phenyl group integration), and melting point analysis (>300°C decomposition observed in analogs) .

Q. How are purity and structural integrity validated for this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Spectroscopic techniques like NMR resolve structural ambiguities:

  • ¹H NMR : Methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and amine protons (δ 5.5–6.0 ppm, broad).
  • ¹³C NMR : Pyrimidinone carbonyl (δ 165–170 ppm), aromatic carbons (δ 120–140 ppm) .

Q. What are the key physicochemical properties relevant to experimental handling?

  • Methodological Answer : The compound’s low solubility in polar solvents necessitates dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for in vitro assays. Thermal stability is assessed via differential scanning calorimetry (DSC), with analogs showing decomposition >300°C .

Advanced Research Questions

Q. How can computational methods predict the dihydrofolate reductase (DHFR) inhibitory activity of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the pyrimidinone core and DHFR’s active site (e.g., hydrogen bonding with Asp27, hydrophobic contacts with Phe31). Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC₅₀ values .

Q. How do conflicting spectroscopic data for analogs inform structural refinement?

  • Methodological Answer : Contradictions in NOESY or HSQC spectra may indicate tautomerism or rotameric equilibria. For example, discrepancies in amine proton signals can be resolved by variable-temperature NMR to identify dynamic processes . X-ray crystallography (e.g., CCDC deposition) provides definitive confirmation, as seen in related pyrimidinones with bond lengths of 1.33 Å for C=O .

Q. What strategies mitigate low yields in reductive amination steps during scale-up?

  • Methodological Answer : Optimize pH (5.5–6.5) and solvent (dry methanol) to stabilize imine intermediates. Catalyst screening (e.g., NaBH₃CN vs. Pd/C) improves efficiency; for recalcitrant aryl amines (e.g., 2,5-dichloroaniline), pre-forming the imine intermediate enhances yields from <30% to >60% .

Q. How does substituent variation on the phenyl ring affect biological activity?

  • Methodological Answer : Systematic SAR studies reveal:

  • Electron-donating groups (e.g., -OCH₃ at para position): Increase solubility but reduce DHFR binding affinity (ΔG = −8.2 kcal/mol vs. −9.5 kcal/mol for unsubstituted analogs).
  • Halogens (e.g., -Cl): Enhance lipophilicity (logP +0.5) and antimicrobial potency (MIC = 2 µg/mL vs. 8 µg/mL for methoxy derivatives) .

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